2-chloro-N,N-dipropylnicotinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N,N-dipropylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-3-8-15(9-4-2)12(16)10-6-5-7-14-11(10)13/h5-7H,3-4,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYZOHKXBDGPAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=C(N=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloro N,n Dipropylnicotinamide
Direct Amidation Strategies for Nicotinic Acid Derivatives
Direct amidation strategies focus on the formation of the N,N-dipropylamide group from a carboxylic acid precursor, specifically a derivative of nicotinic acid.
Coupling Reactions for N,N-Dipropylamide Formation
The formation of the amide bond between a nicotinic acid derivative and dipropylamine (B117675) is a key step. This is typically achieved by activating the carboxylic acid group of a 2-chloronicotinic acid precursor. A common method involves the conversion of 2-chloronicotinic acid to its more reactive acyl chloride derivative, 2-chloronicotinoyl chloride. prepchem.comprepchem.com This intermediate readily reacts with dipropylamine to form the desired 2-chloro-N,N-dipropylnicotinamide.
Optimization of Reaction Conditions and Reagents for Amide Bond Formation
The efficiency of the amide bond formation is highly dependent on the reaction conditions and the reagents used. The conversion of 2-chloronicotinic acid to 2-chloronicotinoyl chloride is often carried out using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). prepchem.comprepchem.comgoogle.com The reaction with thionyl chloride can be performed in a solvent such as 1,2-dichloroethane (B1671644) and refluxed for a set period to ensure complete conversion. prepchem.com The resulting 2-chloronicotinoyl chloride can then be reacted with dipropylamine, often in the presence of a base to neutralize the hydrogen chloride byproduct, to yield the final product.
Functionalization of the Pyridine (B92270) Ring
An alternative synthetic approach involves the introduction of the chloro substituent onto a pre-existing N,N-dipropylnicotinamide backbone.
Introduction of the Chloro Substituent at the 2-Position
Chlorination of the pyridine ring at the 2-position can be a challenging step due to the electron-deficient nature of the ring. Direct chlorination of N,N-dipropylnicotinamide is not a commonly reported high-yield method. Instead, the chlorine atom is typically introduced at an earlier stage of the synthesis.
Examination of Precursor Routes (e.g., from 2-chloronicotinic acid derivatives)
The most prevalent and efficient route to this compound involves starting with a precursor that already contains the chloro substituent at the 2-position of the pyridine ring. 2-Chloronicotinic acid is a key and widely used intermediate for this purpose. dcu.iewikipedia.orgnih.gov
Multi-step Synthetic Sequences
The synthesis of this compound is inherently a multi-step process. A typical and logical synthetic sequence is as follows:
Synthesis of 2-Chloronicotinic Acid: This precursor is synthesized from readily available starting materials like nicotinic acid or 3-cyanopyridine (B1664610) through oxidation and subsequent chlorination reactions. google.comgoogle.com
Activation of the Carboxylic Acid: The carboxylic acid group of 2-chloronicotinic acid is activated, most commonly by converting it to the acyl chloride, 2-chloronicotinoyl chloride, using a chlorinating agent like thionyl chloride. prepchem.comprepchem.com
Amidation: The final step involves the reaction of the activated 2-chloronicotinoyl chloride with dipropylamine to form the N,N-dipropylamide bond, yielding this compound.
This multi-step approach allows for the controlled introduction of the required functional groups and generally provides a reliable route to the target compound.
Data Tables
Table 1: Reagents for the Synthesis of 2-Chloronicotinoyl Chloride
| Starting Material | Reagent(s) | Solvent | Reaction Conditions | Reference |
| 2-Chloronicotinic Acid | Thionyl Chloride | 1,2-Dichloroethane | Reflux | prepchem.com |
| 2-Chloronicotinic Acid | Thionyl Chloride | Toluene (B28343), Dimethylformamide | Reflux at 80-90°C | ambeed.com |
| 2-Chloronicotinic Acid | Thionyl Chloride | Methylene Chloride | Reflux | prepchem.com |
| 2-Chloro-3-(trichloromethyl)pyridine | Carboxylic Acid or Acid Anhydride | Toluene or 1,2-Dichloroethane | Heating (80-120°C) with a catalyst | google.com |
Table 2: Precursor Routes to 2-Chloronicotinic Acid
| Starting Material | Key Reagents | Key Intermediate | Reference |
| Nicotinic Acid N-oxide | Phosphorus Oxychloride, Thionyl Chloride | 2-Chloronicotinoyl Chloride | google.com |
| Nicotinic Acid N-oxide | Phosphorus Pentachloride, Phosphorus Oxychloride | Not specified | google.com |
| 3-Cyanopyridine | Hydrogen Peroxide, Molybdenum Acetylacetonate, Phenylphosphoryl Dichloride, Chlorinating Reagent | Nicotinamide (B372718) N-oxide, 2-Chloro-3-cyanopyridine | google.com |
Sequential Halogenation and Amidation Approaches
A common and well-established method for the synthesis of this compound involves a sequential process: the chlorination of a nicotinic acid precursor followed by amidation.
The synthesis typically commences with nicotinic acid, which is first converted to nicotinic acid-N-oxide. This N-oxide is then chlorinated, for example, using phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), to introduce the chlorine atom at the 2-position of the pyridine ring, yielding 2-chloronicotinic acid. nih.gov This step is crucial for activating the pyridine ring for subsequent nucleophilic substitution.
Once 2-chloronicotinic acid is obtained, it is typically converted to a more reactive acyl chloride. This is commonly achieved by treating the carboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. fishersci.it The resulting 2-chloronicotinoyl chloride is a highly reactive intermediate. nih.govsigmaaldrich.com
The final step is the amidation reaction, where 2-chloronicotinoyl chloride is reacted with dipropylamine to form the desired product, this compound. libretexts.org This reaction is a classic example of a Schotten-Baumann reaction, where an acyl chloride reacts with an amine in the presence of a base to neutralize the hydrogen chloride byproduct. fishersci.ityoutube.com
A general reaction scheme is as follows:
Oxidation: Nicotinic acid → Nicotinic acid-N-oxide
Chlorination: Nicotinic acid-N-oxide → 2-Chloronicotinic acid
Acid Chloride Formation: 2-Chloronicotinic acid → 2-Chloronicotinoyl chloride
Amidation: 2-Chloronicotinoyl chloride + Dipropylamine → this compound
The order of these reactions is critical. The chlorination of the pyridine ring is performed before the amidation to ensure the correct regiochemistry.
Stereochemical Control and Regioselectivity in Synthesis
Stereochemistry: The target molecule, this compound, is achiral, meaning it does not have a non-superimposable mirror image. Therefore, stereochemical control is not a primary concern in its synthesis, as no chiral centers are created during the reaction sequence.
Regioselectivity: Regioselectivity, however, is a critical aspect of the synthesis. The key to obtaining the desired isomer is the selective introduction of the chlorine atom at the C2 position of the pyridine ring. The use of nicotinic acid-N-oxide as a precursor directs the chlorination preferentially to the 2- and 6-positions. In the case of nicotinic acid, the 2-position is electronically favored for nucleophilic attack. The subsequent amidation reaction occurs at the carbonyl group of the nicotinoyl chloride, which is the most electrophilic site, thus ensuring the formation of the N,N-dipropylnicotinamide moiety without affecting the chlorinated pyridine ring.
Green Chemistry Principles in Synthetic Design
The traditional synthesis of this compound often involves the use of hazardous reagents and solvents. Applying green chemistry principles can lead to more environmentally benign and sustainable processes.
Solvent Selection and Waste Minimization Strategies
The choice of solvent is a key consideration in green chemistry. Traditional solvents for amidation reactions, such as dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF), are associated with environmental and health concerns. Research into greener alternatives has identified several promising options. For instance, the bio-based solvent Cyrene™ has been shown to be an effective medium for the synthesis of amides from acid chlorides and amines, offering a more sustainable alternative to traditional dipolar aprotic solvents. hud.ac.uk
Another green approach is the use of enzymatic catalysis in aqueous or benign organic solvents. For example, lipase-catalyzed amidation of nicotinic acid derivatives has been successfully demonstrated, offering high selectivity and reducing the need for harsh reagents and solvents. rsc.orgrsc.org A study on the synthesis of nicotinamide derivatives using Novozym® 435 in a continuous-flow microreactor highlights a significant reduction in reaction time and improvement in yield compared to batch processes, while using an environmentally friendly solvent like tert-amyl alcohol. rsc.orgrsc.org
Waste minimization can be achieved by using catalytic methods instead of stoichiometric reagents. The traditional Schotten-Baumann reaction generates stoichiometric amounts of hydrochloride salt as a byproduct. Catalytic direct amidation methods, where the carboxylic acid is activated in situ by a catalyst, produce water as the only byproduct, significantly reducing waste.
Atom Economy and Reaction Efficiency Considerations
Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. The traditional synthesis of this compound via the acid chloride route has a lower atom economy due to the use of stoichiometric chlorinating agents and the generation of a salt byproduct in the amidation step.
In contrast, catalytic direct amidation of 2-chloronicotinic acid with dipropylamine would have a significantly higher atom economy, as the only byproduct is water. While specific catalysts for this exact transformation are not widely reported, the development of catalytic amidation processes is an active area of research. nih.govnih.govmdpi.com
Reaction Efficiency: Reaction efficiency can be improved by optimizing reaction conditions and employing more efficient synthetic routes. The use of microreactors, as demonstrated for other nicotinamide derivatives, can significantly enhance reaction efficiency by providing better heat and mass transfer, leading to shorter reaction times and higher yields. rsc.orgrsc.org
To illustrate the potential for greener synthesis, a comparison of two hypothetical routes to this compound is presented below, highlighting key green chemistry metrics.
Table 1: Illustrative Comparison of Synthetic Routes for this compound
| Metric | Traditional Route (Acid Chloride) | Greener Route (Catalytic Amidation) |
| Starting Materials | 2-Chloronicotinic acid, Thionyl chloride, Dipropylamine, Base | 2-Chloronicotinic acid, Dipropylamine, Catalyst |
| Solvent | Dichloromethane (DCM) | Cyrene™ or tert-Amyl alcohol |
| Byproducts | Sulfur dioxide, Hydrogen chloride, Salt | Water |
| Atom Economy | Lower | Higher |
| Process Mass Intensity (PMI) | Higher | Lower |
| Environmental Impact | Use of hazardous reagents and solvents | Use of greener solvents and catalysts, less waste |
It is important to note that the "Greener Route" is based on analogous reactions and represents a target for future process development for this specific compound.
Chemical Reactivity and Transformative Chemistry of 2 Chloro N,n Dipropylnicotinamide
Reactions at the 2-Chloro Position of the Pyridine (B92270) Ring
The chlorine atom at the 2-position of the pyridine ring in 2-chloro-N,N-dipropylnicotinamide is the focal point for a variety of chemical transformations. These reactions allow for the introduction of a wide range of functional groups, leading to the synthesis of diverse derivatives.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for 2-chloropyridines. The reaction proceeds through a two-step addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the ring. The rate of this reaction is significantly influenced by the nature of the nucleophile and the presence of electron-withdrawing groups on the pyridine ring, such as the N,N-dipropylnicotinamide group at the C-3 position.
The displacement of the 2-chloro substituent by various amines is a common method to synthesize 2-aminopyridine (B139424) derivatives. These reactions can be carried out under thermal conditions or can be facilitated by metal catalysis, particularly with palladium complexes. For activated substrates like 2-chloropyridines, SNAr reactions with amines can often proceed without a metal catalyst, sometimes in green solvents like water. nih.govsci-hub.st The use of a base is typically required to neutralize the hydrogen chloride formed during the reaction.
While specific studies on the amination of this compound are not extensively documented, the reactivity is expected to be analogous to that of other 2-chloronicotinic acid derivatives and 2-chloropyridines. For instance, reactions of 2-chloronicotinic acid with various anilines have been shown to proceed in good to excellent yields under solvent-free conditions using boric acid as a catalyst. nih.govd-nb.info Palladium-catalyzed amination of chloropyridines with a variety of primary and secondary amines is also a well-established and highly general method. nih.govmit.edu
Table 1: Illustrative Amination Reactions of 2-Chloropyridine (B119429) Derivatives
| Amine Nucleophile | Catalyst/Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| Morpholine | Pd(OAc)₂, Xantphos / Cs₂CO₃ | Dioxane | 100 | 2-Morpholinopyridine | 95 | sci-hub.st |
| Aniline | H₃BO₃ | Neat | 120 | 2-(Phenylamino)nicotinic acid | 92 | nih.govd-nb.info |
| Pyrrolidine | KF | Water | 100 | 2-(Pyrrolidin-1-yl)pyridine | 84 | nih.govsci-hub.st |
| p-Anisidine | Pd(OAc)₂, Xantphos / Cs₂CO₃ | Dioxane | 160 (MW) | 2-(4-Methoxyphenylamino)pyrimidine** | 83 | sci-hub.st |
| Reaction with 2-chloronicotinic acid. | ||||||
| **Reaction with 2-chloropyrimidine (B141910). |
The 2-chloro group can also be displaced by oxygen and sulfur nucleophiles to yield 2-alkoxy and 2-thiopyridine derivatives, respectively. Alkoxylation is typically achieved by reacting the chloropyridine with an alcohol in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to generate the more nucleophilic alkoxide ion. Thiolation reactions can be performed with thiols and a base, or with a source of sulfide (B99878) or hydrosulfide.
Detailed research on the alkoxylation and thiolation of this compound is limited. However, the general reactivity of 2-chloropyridines suggests that these transformations are feasible. The reaction of 2-fluoropyridine, which is generally more reactive in SNAr than 2-chloropyridine, with sodium ethoxide in ethanol (B145695) is significantly faster than the corresponding reaction of 2-chloropyridine. nih.gov This highlights the feasibility of such reactions.
Table 2: Examples of Alkoxylation and Thiolation of Halo-Pyridine Derivatives
| Nucleophile | Substrate | Base/Conditions | Product | Reference |
| NaOEt | 2-Fluoropyridine | EtOH | 2-Ethoxypyridine | nih.gov |
| Various Phenols | N-substituted-2-chloronicotinamide | Cu-catalysis / Base | 2-Phenoxynicotinamide derivatives | researchgate.net |
| Thiourea | Benzil | Microwave | Diphenylthiohydantoin | nih.gov |
Cross-Coupling Reactions and Organometallic Chemistry
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and 2-chloropyridines are excellent substrates for these transformations. The N,N-dipropylnicotinamide moiety is generally stable under the conditions of these reactions.
The Suzuki-Miyaura coupling reaction, which involves the coupling of an organoboron reagent with an organic halide, is a highly versatile method for forming carbon-carbon bonds. libretexts.orgtcichemicals.com This reaction has been successfully applied to 2-chloropyridine derivatives to introduce a variety of aryl and vinyl substituents. uwindsor.caresearchgate.net The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. The choice of ligand on the palladium catalyst is crucial for achieving high yields and turnover numbers, especially with less reactive aryl chlorides. acs.org
A study on the regioselective Suzuki coupling of 2,6-dichloronicotinamide (B1632291) demonstrated that chelation of the palladium catalyst to the amide group could direct the coupling to the 2-position. acs.org This suggests that the N,N-dipropylnicotinamide group in the target compound could influence the outcome of such reactions.
Table 3: Representative Suzuki-Miyaura Coupling Reactions of Chloro-Pyridine Derivatives
| Boronic Acid | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenylboronic acid | PXPd₂ | K₂CO₃ | Methanol | 65 | 95 | acs.org |
| Arylboronic acids | [PdCl₂(dppf)] | K₃PO₄ | Dioxane | 80 | 70-90 | uwindsor.ca |
| Heteroarylboronic acids | PdCl₂(Amphos)₂ | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 60-85 | tcichemicals.com |
| Yield for the coupling with 2,6-dichloronicotinamide. |
The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. uwindsor.ca This reaction has been applied to 2-chloropyridines, providing access to a range of styrylpyridines and other vinyl-substituted derivatives. mdpi.com
The Sonogashira coupling reaction is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, leading to the formation of a disubstituted alkyne. wikipedia.orgsynarchive.comorganic-chemistry.orgresearchgate.net This reaction is also applicable to 2-chloropyridines, enabling the synthesis of 2-alkynylpyridine derivatives. The reaction conditions are generally mild, and a wide variety of functional groups are tolerated.
Table 4: Illustrative Heck and Sonogashira Coupling Reactions with Chloro-Pyridine Substrates
| Coupling Partner | Reaction Type | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Styrene | Heck | Pd(OAc)₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 120 | 85 | uwindsor.ca |
| Phenylacetylene | Sonogashira | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 80 | 90 | wikipedia.orgsynarchive.com |
| Various Alkenes | Heck | Pd(Pt-Bu₃)₂ | K₂CO₃ | Dioxane | 100 | 70-90 | mdpi.com |
| Terminal Alkynes | Sonogashira | NiCl₂ / 1,10-phenanthroline | KF | DMAc | 25 | 70-95 | nih.gov |
| Nickel-catalyzed Sonogashira coupling. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination stands as a powerful and versatile method for the formation of carbon-nitrogen bonds, a transformation of significant importance in medicinal chemistry and materials science. rug.nlwikipedia.org This palladium-catalyzed cross-coupling reaction provides an efficient route to synthesize aryl amines from aryl halides. wikipedia.org In the context of this compound, the chlorine atom at the 2-position of the pyridine ring serves as a suitable leaving group for such transformations.
The general mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst. wikipedia.orgpurdue.edu The choice of palladium precursor, ligand, base, and solvent system is critical and is largely dependent on the specific substrates being coupled. rug.nl
For the amination of 2-chloropyridines, various palladium catalysts and ligands have been successfully employed. For instance, the use of Pd(OAc)2 with ligands like Xantphos has proven effective for the amination of related 2-chloropyrimidine systems. nih.gov Similarly, catalyst systems based on ligands such as BrettPhos and RuPhos have demonstrated broad applicability in C-N cross-coupling reactions, often with low catalyst loadings and short reaction times. nih.gov The reaction is typically carried out in the presence of a base, such as sodium tert-butoxide or cesium carbonate, in solvents like toluene or dioxane. nih.govtcichemicals.com
While direct studies on the Buchwald-Hartwig amination of this compound are not extensively documented in the provided search results, the reactivity of the 2-chloropyridine core suggests its suitability as a substrate. The reaction would involve coupling this compound with a primary or secondary amine in the presence of a palladium catalyst system to generate the corresponding 2-amino-N,N-dipropylnicotinamide derivatives. The specific conditions would likely require optimization based on the nature of the incoming amine. For instance, the amination of 2-chloropyridines can sometimes be challenging compared to other aryl halides, and may necessitate the use of more specialized catalyst systems. nih.gov
| Component | Examples |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Xantphos, BrettPhos, RuPhos, BINAP, dppf |
| Base | NaOt-Bu, Cs₂CO₃, K₂CO₃ |
| Solvent | Toluene, Dioxane, t-BuOH |
Reactivity of the N,N-Dipropylamide Moiety
The N,N-dipropylamide group is a key functional component of the molecule, influencing its physical properties and offering sites for chemical modification.
Hydrolysis and Transamidation Reactions
Amides are generally stable functional groups, but they can undergo hydrolysis to the corresponding carboxylic acid and amine under either acidic or basic conditions. The alkaline hydrolysis of amides typically proceeds through a tetrahedral intermediate formed by the addition of a hydroxide (B78521) ion to the carbonyl carbon. umich.eduresearchgate.net The stability of the N,N-dipropylamide in this compound towards hydrolysis is a critical factor in its persistence and application. While specific data on the hydrolysis of this exact compound is limited, general principles of amide chemistry apply. Encapsulation within a supramolecular assembly has been shown to affect the rotation of the amide bond in N,N-dipropylnicotinamide, which could potentially influence its reactivity. osti.gov
Transamidation, the conversion of one amide into another, is a valuable transformation in organic synthesis. This reaction can be achieved under various conditions, often requiring activation of the amide. For instance, N-Boc activated secondary amides have been shown to undergo transamidation under mild, metal-free conditions. researchgate.net This suggests that derivatization of the amide nitrogen in this compound could facilitate its transformation into other amide structures.
Reduction Reactions
The reduction of tertiary amides, such as the N,N-dipropylamide moiety, can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com This reaction typically yields the corresponding amine. The mechanism involves the addition of a hydride ion to the carbonyl carbon, followed by the formation of an iminium ion intermediate, which is then further reduced to the amine. masterorganicchemistry.comyoutube.com Therefore, treatment of this compound with LiAlH₄ would be expected to produce 2-chloro-3-(dipropylaminomethyl)pyridine. It is important to note that LiAlH₄ can also reduce the chloro-substituent on the pyridine ring, potentially leading to a mixture of products. nist.govnih.gov
Functionalization of the Propyl Chains
The propyl chains of the N,N-dipropylamide group present opportunities for further chemical modification. While direct functionalization of unactivated C-H bonds is challenging, recent advances in catalysis have opened up new avenues. nih.gov For instance, visible-light-induced photocatalysis has been utilized for the C(sp³)–H bond functionalization at the N-α position of amides. rsc.org This suggests that selective modification of the propyl chains in this compound could be achievable, leading to the introduction of new functional groups and the creation of novel derivatives. Amine-functionalized silsesquioxanes with aminopropyl groups are known to undergo a variety of functionalization reactions, highlighting the reactivity of such alkylamino moieties. acs.org
Electrophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring, being an electron-deficient aromatic system, is generally less reactive towards electrophilic aromatic substitution than benzene. gcwgandhinagar.comuoanbar.edu.iq The nitrogen atom deactivates the ring towards electrophilic attack and directs incoming electrophiles primarily to the 3- and 5-positions. The presence of a chlorine atom at the 2-position, being an electron-withdrawing group, further deactivates the ring. However, the amide group at the 3-position, depending on its orientation, could potentially influence the regioselectivity of substitution. Electrophilic substitution reactions on pyridine derivatives often require harsh conditions and may result in low yields. gcwgandhinagar.com For instance, nitration of pyridine itself requires vigorous conditions. uoanbar.edu.iq Therefore, electrophilic aromatic substitution on this compound is expected to be challenging.
Derivatization Strategies for Novel Chemical Entities
The chemical reactivity profile of this compound offers several strategies for the synthesis of novel chemical entities. The primary and most versatile handle for derivatization is the 2-chloro substituent. As discussed, this position is amenable to palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, allowing for the introduction of a wide array of amino substituents. rug.nlwikipedia.org This approach is a cornerstone in the synthesis of libraries of compounds for drug discovery. nih.gov
Furthermore, the N,N-dipropylamide moiety can be modified. Hydrolysis or transamidation can lead to different carboxylic acid derivatives or amides, respectively. umich.eduresearchgate.net Reduction of the amide provides access to the corresponding amine. masterorganicchemistry.com Additionally, the potential for functionalization of the propyl chains opens up further avenues for creating structural diversity. nih.govrsc.org
The combination of these derivatization strategies allows for the systematic modification of the this compound scaffold at multiple positions, enabling the exploration of chemical space and the generation of novel compounds with potentially interesting biological or material properties.
Formation of Polyfunctionalized Nicotinamide (B372718) Scaffolds
The this compound framework serves as a versatile starting point for the synthesis of diverse, highly substituted nicotinamide derivatives. The chlorine atom at the 2-position is the primary site for nucleophilic substitution and metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups.
The reactivity of the C2-chloro group is significantly enhanced by the electron-withdrawing nature of the adjacent ring nitrogen and the N,N-dipropylcarboxamide group at the C3-position. This electronic arrangement makes the C2-position susceptible to attack by various nucleophiles. Furthermore, the chlorine atom provides a handle for modern cross-coupling methodologies, which are pivotal in contemporary organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.
Table 1: Potential Cross-Coupling Reactions for the Functionalization of this compound
| Reaction Type | Coupling Partner | Catalyst/Reagents (Exemplary) | Potential Product |
| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids or esters | Pd(PPh₃)₄, K₂CO₃ | 2-Aryl/heteroaryl-N,N-dipropylnicotinamide |
| Buchwald-Hartwig Amination | Primary/secondary amines, amides | Pd₂(dba)₃, BINAP, NaOt-Bu | 2-Amino/amido-N,N-dipropylnicotinamide |
| Sonogashira Coupling | Terminal alkynes | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Alkynyl-N,N-dipropylnicotinamide |
| Heck Coupling | Alkenes | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 2-Alkenyl-N,N-dipropylnicotinamide |
| Stille Coupling | Organostannanes | Pd(PPh₃)₄ | 2-Alkyl/aryl-N,N-dipropylnicotinamide |
While specific examples for this compound are not extensively documented in peer-reviewed literature, the general applicability of these palladium-catalyzed reactions to 2-chloropyridines is well-established. For instance, Suzuki-Miyaura couplings of various 2-chloropyridines with arylboronic acids proceed efficiently to yield 2-arylpyridines. Similarly, the Buchwald-Hartwig amination offers a powerful method for the introduction of nitrogen-based nucleophiles at the 2-position.
The strategic application of these reactions allows for the modular construction of polyfunctionalized nicotinamides. A researcher could, in principle, sequentially or in a single step, introduce new substituents at the 2-position, leading to a library of compounds with diverse electronic and steric properties. The resulting functionalized nicotinamide scaffolds are of interest in medicinal chemistry and materials science due to the prevalence of the nicotinamide core in biologically active molecules and functional materials.
Incorporation into Macrocyclic and Supramolecular Structures
The bifunctional nature of this compound, possessing both an electrophilic chlorine atom and a coordinating amide group, makes it a potentially valuable building block for the synthesis of macrocycles and more complex supramolecular assemblies.
The formation of macrocycles can be envisaged through reactions that leverage the reactivity of the 2-chloro substituent. For example, a double nucleophilic substitution reaction with a suitable difunctional linker could lead to the formation of a macrocyclic structure incorporating the nicotinamide moiety. An illustrative, albeit theoretical, approach would involve the reaction of two equivalents of this compound with a diol or a diamine under conditions that favor macrocyclization, such as high dilution.
Alternatively, the this compound could be functionalized first, for instance, via a Sonogashira coupling to introduce a terminal alkyne. This functionalized nicotinamide could then undergo a subsequent cyclization reaction, such as an intramolecular Glaser coupling or a click reaction with a suitable azide-containing partner, to form a macrocycle.
Table 2: Hypothetical Strategies for Macrocyclization using this compound
| Strategy | Reaction Sequence | Resulting Macrocyclic Core |
| Dimerization with a Linker | 1. Reaction with a di-nucleophile (e.g., ethylene (B1197577) glycol, ethylenediamine) | A macrocycle containing two nicotinamide units bridged by the linker. |
| Intramolecular Cyclization | 1. Functionalization at the 2-position with a chain bearing a reactive terminus (e.g., a terminal alkyne or amine). 2. Intramolecular coupling reaction. | A macrocycle where the nicotinamide unit is part of the ring structure. |
The N,N-dipropylamide group can also play a role in directing the assembly of supramolecular structures through non-covalent interactions, such as hydrogen bonding (if a secondary amide were present) or metal coordination. While the tertiary amide in this compound is a weaker hydrogen bond acceptor, the pyridine nitrogen and the carbonyl oxygen can act as coordination sites for metal ions. The assembly of such metal-ligand complexes can lead to the formation of discrete metallosupramolecular architectures or extended coordination polymers.
Advanced Spectroscopic and Analytical Characterization
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. For 2-chloro-N,N-dipropylnicotinamide, FT-IR analysis would be expected to identify key functional groups. Characteristic absorption bands would likely be observed for the carbonyl (C=O) group of the amide, the C-N bonds of the amide and the dipropylamino group, the C-Cl bond, and the various C-H bonds within the propyl chains and the pyridine (B92270) ring. The spectrum would also show characteristic peaks for the aromatic pyridine ring vibrations.
Raman Spectroscopy for Vibrational Mode Analysis
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. A Raman spectrum of this compound would provide additional information on the vibrational modes of the molecule, especially the carbon skeleton of the pyridine ring and the propyl groups. The C-Cl stretching vibration would also be observable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments
A ¹H NMR spectrum of this compound would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), integration (proportional to the number of protons), and splitting patterns (indicating adjacent protons). Distinct signals would be expected for the protons on the pyridine ring and the different protons of the two propyl groups (CH₂, CH₂, and CH₃). The chemical shifts of the pyridine protons would be influenced by the electron-withdrawing effects of the chlorine atom and the amide group.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. This would include the carbons of the pyridine ring, the amide carbonyl carbon, and the carbons of the dipropyl groups. The chemical shift of the carbon bonded to the chlorine atom would be a key feature, as would the downfield shift of the carbonyl carbon.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation
Two-dimensional NMR techniques are essential for establishing the complete structural connectivity of a complex molecule.
COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, typically through two or three bonds. This would help to trace the connectivity within the propyl groups and to assign the relative positions of the protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and the carbon atoms they are directly attached to. This is crucial for definitively assigning the ¹H and ¹³C signals to specific atoms in the molecule.
Without access to experimental spectra, any further discussion or presentation of data tables would be speculative and would not meet the required standards of scientific accuracy.
Mass Spectrometry (MS)
Mass spectrometry is a critical analytical tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. For this compound, the monoisotopic mass has been calculated based on its chemical formula, C₁₂H₁₇ClN₂O. This exact mass is a fundamental property of the compound. nih.gov
Table 1: HRMS Data for this compound
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₁₂H₁₇ClN₂O | - |
| Monoisotopic Mass | 240.1029409 Da | Computed by PubChem nih.gov |
| Exact Mass | 240.1029409 Da | Computed by PubChem nih.gov |
While specific experimental mass spectra for this compound are not widely published, the fragmentation pattern can be predicted based on established principles for amides, aromatic chlorides, and substituted pyridines. miamioh.edu Upon ionization in a mass spectrometer, the molecular ion ([M]⁺) would undergo characteristic cleavages that confirm its structure.
Key expected fragmentation pathways include:
Alpha-Cleavage: The bond adjacent to the nitrogen atom of the amide is a likely site for cleavage, leading to the loss of a propyl radical (•C₃H₇) or the formation of ions related to the dipropylamino group.
McLafferty Rearrangement: Amides with sufficiently long N-alkyl chains can undergo a McLafferty rearrangement. miamioh.edu
Cleavage at the Carbonyl Group: Fragmentation can occur on either side of the carbonyl group (C=O), leading to the formation of an acylium ion or the loss of CO.
Loss of Chlorine: The molecule can lose a chlorine atom (•Cl), resulting in a fragment ion at [M-35]⁺ and [M-37]⁺, reflecting the isotopes of chlorine.
Pyridine Ring Fragmentation: The substituted pyridine ring can undergo complex fragmentation, typically involving the loss of HCN or other small neutral molecules.
Table 2: Predicted Mass Fragments for this compound
| m/z Value (for ³⁵Cl) | Possible Fragment Structure/Identity | Fragmentation Pathway |
|---|---|---|
| 240 | [C₁₂H₁₇ClN₂O]⁺ | Molecular Ion ([M]⁺) |
| 197 | [M - C₃H₇]⁺ | Loss of a propyl radical |
| 140 | [C₇H₅ClN]⁺ or similar | Cleavage of the amide C-N bond |
| 111 | [C₅H₃ClN]⁺ | Fragmentation of the pyridine ring |
| 77 | [C₅H₄N]⁺ | Loss of chlorine from a pyridine fragment |
Electronic Spectroscopy
Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light.
UV-Vis spectroscopy is used to study the electronic transitions within molecules containing chromophores. sci-hub.se The structure of this compound contains two primary chromophores: the substituted pyridine ring and the amide carbonyl group. These features are expected to give rise to specific absorption bands in the UV region of the electromagnetic spectrum. libretexts.org
The expected electronic transitions include:
π → π* Transitions: These high-energy transitions are associated with the conjugated π-system of the pyridine ring. They typically result in strong absorption bands. libretexts.org
n → π* Transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen of the pyridine ring or the oxygen of the carbonyl group) to an anti-bonding π* orbital. These absorptions are generally weaker than π → π* transitions. libretexts.org
The precise wavelength of maximum absorbance (λmax) and the intensity of these transitions would be influenced by the solvent used for the analysis. However, specific experimental UV-Vis spectra for this compound are not available in the reviewed literature.
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This technique provides insights into the photophysical properties of a compound, such as its fluorescence quantum yield and Stokes shift (the difference between the absorption and emission maxima). chimicatechnoacta.runih.gov Molecules with aromatic rings and conjugated systems, like this compound, often exhibit fluorescence. An investigation would determine its efficiency as a fluorophore. Currently, there is no specific data regarding the fluorescence properties of this compound in the available literature.
X-ray Diffraction (XRD) Analysis for Solid-State Structure
X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. numberanalytics.comiastate.edu An XRD analysis of a single crystal of this compound would provide definitive information on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-stacking. Powder XRD (XRPD) could be used to identify different crystalline forms (polymorphs) and assess the crystallinity of a bulk sample. americanpharmaceuticalreview.com A search of crystallographic databases indicates that the crystal structure for this compound has not been publicly reported.
Single-Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing
Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides definitive information on the three-dimensional arrangement of atoms within a crystalline solid. Current time information in Bangalore, IN. By measuring the diffraction pattern of X-rays passing through a single crystal, it is possible to determine precise bond lengths, bond angles, and torsion angles, thus defining the exact molecular geometry. Furthermore, this technique elucidates how individual molecules are arranged in relation to one another within the crystal lattice, a property known as crystal packing.
Despite extensive searches of scientific databases and chemical literature, specific single-crystal X-ray diffraction data for this compound, which would provide details on its molecular geometry and crystal packing, could not be located in the public domain.
Powder X-ray Diffraction for Polymorphism and Crystallinity
Publicly available powder X-ray diffraction data for this compound is not available in the searched scientific literature. Therefore, information regarding its potential polymorphism and specific crystallinity characteristics cannot be provided at this time.
Chromatographic and Separation Techniques
Chromatographic methods are critical for separating components of a mixture and assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a premier technique used to separate, identify, and quantify each component in a mixture. It is widely employed in pharmaceutical and chemical analysis for the determination of purity. A validated HPLC method can accurately quantify the main compound and detect the presence of any impurities.
Specific, validated HPLC methods for the purity assessment of this compound, including details such as column type, mobile phase composition, flow rate, and detector wavelength, are not described in the available scientific literature.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Purity
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is exceptionally well-suited for the identification and quantification of volatile and semi-volatile organic compounds, making it an ideal method for analyzing volatile byproducts and assessing the purity of a substance. For non-volatile compounds, chemical derivatization may be required to increase their volatility for GC-MS analysis. Current time information in Bangalore, IN.
Detailed GC-MS analysis protocols and findings specifically for this compound, which would characterize its volatile byproduct profile and confirm its purity, were not found in the reviewed literature.
No Published Computational Studies Found for this compound
Despite a comprehensive search for computational and theoretical chemistry studies, no specific research articles focusing on the compound this compound were identified.
As a result, it is not possible to provide a detailed article on the computational chemistry and theoretical analysis of this specific molecule as requested. The generation of scientifically accurate content, including data tables on its geometry, electronic structure, and predicted spectroscopic properties, is contingent upon the availability of published research in which such analyses have been performed.
The instructions to focus solely on this compound and to include detailed research findings cannot be fulfilled without access to relevant scientific literature. Searches for quantum chemical calculations, such as Density Functional Theory (DFT) studies, conformational analyses, Frontier Molecular Orbital (HOMO-LUMO) analyses, Molecular Electrostatic Potential (MEP) surface analyses, Natural Bond Orbital (NBO) analyses, and theoretical spectroscopic predictions for this particular compound did not yield any specific results.
While computational studies are available for structurally similar molecules, such as other nicotinamide (B372718) derivatives or compounds with chloro- and dipropyl- substitutions, the strict adherence to the specified compound, as per the instructions, prevents the use of this data.
Therefore, the creation of the requested article with the specified outline and content inclusions is not feasible at this time due to the absence of the necessary foundational research.
Computational Chemistry and Theoretical Studies
Spectroscopic Property Prediction
Analysis of Vibrational Modes and Force Constants
There are no published studies that provide an analysis of the vibrational modes and force constants for 2-chloro-N,N-dipropylnicotinamide. Such an analysis would typically involve quantum chemical calculations, such as Density Functional Theory (DFT), to predict the infrared and Raman spectra of the molecule. These calculations would identify the frequencies and corresponding atomic motions for each vibrational mode, including stretching, bending, and torsional motions of the chemical bonds. The force constants, which quantify the stiffness of the bonds, would also be derived from these calculations. While computational studies on the vibrational spectra of related molecules like pyridine (B92270) and its derivatives exist, this specific analysis for this compound has not been reported. cdnsciencepub.comacs.org
Intermolecular Interaction Analysis
Hydrogen Bonding and Van der Waals Interactions in Molecular Assemblies
A detailed, quantitative analysis of the hydrogen bonding and van der Waals interactions in the molecular assemblies of this compound is not present in the scientific literature. While it can be inferred that the molecule has the potential to form weak C-H···O and C-H···N hydrogen bonds, as well as various van der Waals interactions, specific details regarding bond distances, angles, and their energetic contributions to the stability of molecular assemblies have not been computationally investigated. Studies on similar molecules, such as N,N-diethylnicotinamide complexes, have shown the importance of such interactions in forming supramolecular structures. nih.gov
Reaction Mechanism Studies through Computational Modeling
Transition State Characterization and Reaction Pathway Elucidation
There are no published computational studies that characterize the transition states or elucidate the reaction pathways for any chemical transformation involving this compound. This type of research would involve modeling the reaction at a quantum mechanical level to identify the high-energy transition state structures that connect reactants to products. The intrinsic reaction coordinate (IRC) would then be calculated to confirm that the transition state correctly links the reactant and product minima on the potential energy surface.
Activation Energy and Reaction Rate Predictions
In the absence of transition state characterization, there are no computationally predicted activation energies or reaction rates for reactions involving this compound. The calculation of activation energies, which is crucial for understanding reaction kinetics, is a standard output of transition state analysis. These energies could, in principle, be used within the framework of transition state theory to predict reaction rate constants. However, no such theoretical investigations have been documented for this compound.
Structure Reactivity/property Relationship Studies
Impact of Molecular Architecture on Chemical Transformation Pathways
The specific arrangement of atoms in 2-chloro-N,N-dipropylnicotinamide dictates the selectivity and efficiency of its chemical reactions.
Stereoselectivity: For derivatization reactions that create a new chiral center, the existing molecular structure can influence the stereochemical outcome. If a chiral nucleophile reacts with the 2-chloro position, the N,N-dipropylamide group, due to its size and conformational preferences, could create a chiral pocket that favors the formation of one diastereomer over the other. The rotation of the C-C bond between the pyridine (B92270) ring and the carbonyl group is hindered, leading to atropisomerism, which can further influence the stereochemical environment near the reaction center.
Optimizing reactions involving this compound requires an understanding of how its structure affects rates and yields.
Reaction Rate: The rate of nucleophilic substitution is highly dependent on the steric profile of both the substrate and the incoming nucleophile. Bulky nucleophiles will react much more slowly. The electron-donating character of the dipropylamide group slightly deactivates the ring, slowing the reaction compared to a nicotinamide (B372718) with an electron-withdrawing substituent at the same position.
Yield Optimization: In synthetic preparations, the steric hindrance from the N,N-dipropyl groups can lead to lower yields or require more forcing reaction conditions (higher temperatures, stronger bases, or catalysts). For example, in the synthesis of pyrimidines from amides, N-propylbenzamide was found to be significantly less effective than other amides, resulting in a 0% yield under conditions where others reacted. thieme-connect.com This highlights how the N-alkyl substituents can be critical for reaction success. To optimize yields, one might need to use smaller, more potent nucleophiles or employ catalysts that can overcome the steric barrier.
Quantitative Structure-Property Relationships (QSPR) for Chemical Attributes
QSPR models establish mathematical relationships between a compound's structure and its physicochemical properties. For this compound, QSPR can predict attributes like solubility, boiling point, and partitioning behavior.
| Property | Nicotinamide (Parent) | This compound (Predicted Trend) | Structural Reason for Change |
| Log P (Lipophilicity) | -0.38 oecd.org | Significantly > 0 | Addition of a chlorine atom and two propyl chains increases lipophilicity. |
| Water Solubility | 691-1000 g/L oecd.org | Significantly lower | Increased lipophilicity and molecular weight reduce solubility in water. |
| Boiling Point | Decomposes | High | Increased molecular weight and van der Waals forces. |
| Biodegradability | Readily biodegradable oecd.org | Lower | Increased stability and lipophilicity can decrease the rate of biodegradation. |
These QSPR predictions are vital for applications in medicinal chemistry and materials science, allowing for the rational design of molecules with tailored properties for specific functions.
Modeling Catalytic Activity or Ligand-Metal Interactions
The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it a potential site for coordination to metal ions. The formation of metal complexes can be crucial for catalytic applications or for the development of new materials. ksu.edu.trmdpi.com The presence of the chlorine atom at the 2-position, adjacent to the nitrogen, would likely influence the coordination properties of the pyridine ring through both steric and electronic effects. Steric hindrance from the chlorine atom might disfavor coordination to bulky metal centers. Electronically, the inductive effect of the chlorine atom would reduce the electron density on the nitrogen, potentially weakening its donor capacity.
Studies on related 2-chloropyridine (B119429) derivatives have shown that they can participate in metal-catalyzed reactions, such as cross-coupling reactions, although their reactivity can differ from other halopyridines. mdpi.com Furthermore, the amide carbonyl oxygen could also act as a coordination site, potentially allowing the molecule to act as a bidentate ligand, forming a chelate ring with a metal ion. The stability and structure of such potential metal complexes would depend on the nature of the metal ion and the reaction conditions.
Modeling the catalytic activity or ligand-metal interactions often involves computational chemistry to calculate interaction energies and to predict the geometry of the resulting complexes. jocpr.com These theoretical models, however, require validation through experimental studies, such as spectroscopic titrations or single-crystal X-ray diffraction of the isolated complexes.
As with the physicochemical properties, there is a lack of specific research on the catalytic or coordination chemistry of this compound. While studies on the metal complexes of other nicotinamide and pyridine derivatives have been published, the unique combination of substituents in the target molecule makes direct extrapolation of these findings unreliable. ksu.edu.trnih.gov
Applications in Advanced Chemical Synthesis and Materials Science
A Versatile Synthetic Building Block and Intermediate
The reactivity of 2-chloro-N,N-dipropylnicotinamide, stemming from the presence of a reactive chlorine atom on the pyridine (B92270) ring and the N,N-dipropylamide moiety, makes it a valuable intermediate in organic synthesis.
Precursor for Complex Heterocyclic Systems
The this compound scaffold is an excellent starting point for the synthesis of more complex heterocyclic systems. The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This reactivity is foundational to its utility in building intricate molecular frameworks. For instance, similar 2-chloronicotinic acid derivatives are key intermediates in the synthesis of various bioactive compounds, including pharmaceuticals and agrochemicals. researchgate.net The general strategy involves the displacement of the chloride with various nucleophiles, such as amines, thiols, or alkoxides, to generate a diverse library of substituted nicotinamides.
The synthesis of 2-chloronicotinamide, a related precursor, is typically achieved by the hydrolysis of 2-chloronicotinonitrile using sulfuric acid, followed by treatment with ammonium (B1175870) hydroxide (B78521). chemicalbook.com A similar approach can be envisioned for the synthesis of N-substituted analogs.
Table 1: Synthesis of 2-Chloronicotinamide
| Reactant | Reagents | Conditions | Product | Yield | Reference |
|---|
This table is based on the synthesis of a related compound and illustrates a potential synthetic route.
Furthermore, the amide group can be subjected to various transformations, including reduction to the corresponding amine or hydrolysis to the carboxylic acid, further expanding the synthetic possibilities. This dual reactivity makes this compound a powerful tool for medicinal chemists and synthetic organic chemists.
Scaffold for Combinatorial Chemistry Libraries
Combinatorial chemistry has revolutionized drug discovery by enabling the rapid synthesis and screening of large numbers of compounds. nih.gov The structural attributes of this compound make it an ideal scaffold for the construction of combinatorial libraries. The ability to introduce diversity at the 2-position of the pyridine ring, coupled with the potential for a wide range of propyl or other alkyl groups on the amide nitrogen, allows for the generation of a vast array of structurally related molecules. nih.govgoogle.com
This approach involves a systematic and repetitive process where different building blocks are attached to the core scaffold. The resulting library of compounds can then be screened for biological activity, leading to the identification of lead compounds for drug development. The use of mixture-based synthetic combinatorial libraries has been shown to significantly accelerate the discovery of novel therapeutic agents. nih.gov
Ligand Design in Coordination Chemistry
The field of coordination chemistry explores the formation and properties of metal complexes. The nitrogen atom of the pyridine ring and the oxygen atom of the amide group in this compound can both act as potential donor sites for metal ions, making it an interesting candidate for ligand design. researchgate.netuci.eduacs.org
Exploration of this compound as a Ligand for Metal Complexes
While specific studies on this compound as a ligand are not extensively documented, the coordination chemistry of related nicotinamide (B372718) and N,N-dialkylamide molecules provides valuable insights. researchgate.netrsc.org Nicotinamides are known to form stable complexes with a variety of transition metals, and the mode of coordination can be influenced by factors such as the nature of the metal ion, the solvent, and the presence of other ligands. researchgate.net
Density functional theory (DFT) calculations on the coordination of N,N-dialkylamides with metal ions have shown that the binding is influenced by the nature of the alkyl substituents. rsc.org These studies can help in predicting the coordination behavior of this compound and in designing complexes with specific electronic and steric properties.
Impact of Coordination on Reactivity and Structure
The coordination of this compound to a metal center can significantly alter its reactivity and structure. nih.govrsc.org For example, coordination can activate the pyridine ring towards nucleophilic attack or modify the electronic properties of the amide group. This can be exploited in catalysis, where the metal complex can facilitate chemical transformations that are not possible with the free ligand. nih.govnih.gov
The geometry of the resulting metal complex will be determined by the coordination number of the metal and the steric bulk of the ligands. uci.eduscispace.com Techniques such as X-ray crystallography and various spectroscopic methods can be used to characterize the structure of these complexes and to understand the nature of the metal-ligand bonding. researchgate.netnih.gov
Table 2: Potential Coordination Modes of this compound
| Donor Atom(s) | Coordination Mode | Potential Metal Ions |
|---|---|---|
| Pyridine Nitrogen | Monodentate | Transition metals (e.g., Ni, Co, Cu) |
| Carbonyl Oxygen | Monodentate | Lanthanides, Actinides |
This table presents hypothetical coordination modes based on the known chemistry of similar ligands.
Contribution to New Methodologies in Organic Chemistry
The unique reactivity of this compound can also be harnessed to develop new synthetic methodologies. For example, its use in cross-coupling reactions, catalyzed by transition metals, could provide a novel route to biaryl compounds and other important structural motifs. The development of such methods is crucial for expanding the toolbox of synthetic organic chemists.
Furthermore, the exploration of its reactivity under various conditions, such as in the presence of different catalysts or under photochemical or electrochemical stimulation, could lead to the discovery of new and unexpected transformations. nih.gov These new reactions would not only be of academic interest but could also find applications in the synthesis of complex molecules with practical applications.
Development of Novel Catalytic Systems Utilizing Nicotinamide Derivatives
While direct research on the use of this compound as a ligand in catalytic systems is not yet widely documented, the broader class of nicotinamide and pyridine derivatives has shown significant promise. The nitrogen atom of the pyridine ring and the oxygen atom of the amide group can act as bidentate or monodentate ligands for various transition metals. This coordination capability is fundamental to the design of new catalysts.
For instance, copper-catalyzed amidation reactions of 2-chloropyridines have been successfully developed using diamine ligands. tcichemicals.com This indicates the reactivity of the 2-chloro position and the potential for the pyridine nitrogen to be involved in catalytic cycles. It is plausible that this compound could be explored as a ligand in similar transition metal-catalyzed cross-coupling reactions, where the N,N-dipropylamide moiety could modulate the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity.
Furthermore, the nicotinamide scaffold is a bio-inspired motif, reminiscent of the nicotinamide adenine (B156593) dinucleotide (NAD⁺) cofactor, which plays a crucial role in biological redox reactions. This has inspired the development of synthetic NAD⁺ mimics for use in biomimetic catalysis. The specific substitutions on this compound could be leveraged to fine-tune the properties of such synthetic cofactors.
Potential for Functional Materials Development
The structural characteristics of this compound also make it an interesting candidate for the development of new functional materials, including polymers and supramolecular assemblies.
Incorporation into Polymeric Structures
The presence of a reactive chloro-substituent on the pyridine ring opens up possibilities for incorporating this molecule into polymeric chains. For example, the chlorine atom could potentially be displaced in nucleophilic aromatic substitution reactions, allowing the nicotinamide unit to be grafted onto a polymer backbone or to act as a monomer in polymerization reactions.
The amide functionality could also participate in polymerization, for instance, through reactions involving the amide N-H bond if a secondary amide were used, or by influencing the properties of a polymer matrix through its hydrogen bonding capabilities. While no specific polymers containing this compound have been reported, the broader field of functional polymers often utilizes halogenated monomers to introduce specific properties or as handles for post-polymerization modification. The inclusion of the nicotinamide moiety could impart desirable characteristics to a polymer, such as altered solubility, thermal stability, or the ability to coordinate metal ions.
Application in Supramolecular Chemistry for Self-Assembly Processes
Supramolecular chemistry involves the study of non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to create large, well-ordered structures. The nicotinamide framework is well-suited for directing self-assembly processes.
Research on related compounds, such as 2-chloro-N-(nitrophenyl)nicotinamides, has revealed their ability to form intricate supramolecular structures through a variety of hydrogen bonds. acs.org For example, molecules of 2-chloro-N-(2-nitrophenyl)nicotinamide are linked by C-H···O hydrogen bonds, while the hydrated form of 2-chloro-N-(3-nitrophenyl)nicotinamide utilizes N-H···O, O-H···O, and O-H···N hydrogen bonds to form chains of rings. acs.org
These studies demonstrate the powerful role of the nicotinamide core and its substituents in dictating the solid-state architecture of a molecule. It is highly probable that this compound would also exhibit a rich supramolecular chemistry. The amide group can act as both a hydrogen bond donor (if any N-H bonds are present in related structures) and acceptor, while the pyridine ring can participate in π-π stacking interactions. The interplay of these non-covalent forces could be exploited to design new crystalline materials or self-assembled gels with specific properties.
Q & A
Q. What synthetic methodologies are most effective for preparing 2-chloro-N,N-dipropylnicotinamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or alkylation strategies. A reliable approach is to start with nicotinoyl chloride derivatives and react them with dipropylamine under controlled conditions. Key optimization steps include:
- Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance nucleophilicity and reaction rates .
- Temperature Control: Reactions performed at 60–80°C minimize side products (e.g., over-alkylation) while ensuring completion within 6–12 hours .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol yields >90% purity .
Example Protocol:
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Nicotinoyl chloride + dipropylamine, DMF, 70°C, 8h | 75 | 85 |
| 2 | Column chromatography (EtOAc/Hex 3:7) | 68 | 98 |
Q. Which spectroscopic techniques are critical for structural validation of this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Signals at δ 1.0–1.5 ppm (propyl -CH₂- groups), δ 3.4–3.6 ppm (N-CH₂ protons), and δ 8.1–8.5 ppm (pyridine ring protons) confirm substitution patterns .
- ¹³C NMR: Peaks near δ 165 ppm (amide carbonyl) and δ 45–50 ppm (N-CH₂ carbons) validate the core structure .
- Mass Spectrometry (HRMS): Exact mass matching [M+H]⁺ (calculated: 256.12 g/mol) ensures molecular formula accuracy .
- X-ray Crystallography: Resolves dihedral angles between the pyridine ring and propyl groups, critical for understanding steric effects .
Advanced Research Questions
Q. How does the chloro substituent in this compound influence its reactivity in nucleophilic substitution reactions?
Methodological Answer: The electron-withdrawing chlorine atom activates the pyridine ring for nucleophilic aromatic substitution (NAS). For example:
- Amination: Reacting with ammonia/amines at 120°C in DMF replaces Cl with -NH-R groups, forming derivatives for biological screening .
- Hydrolysis: Under basic conditions (NaOH, ethanol/H₂O), the chloro group is replaced by -OH, yielding nicotinamide analogs .
Mechanistic Insight:
Density Functional Theory (DFT) calculations predict activation energies for NAS, guiding solvent and catalyst selection (e.g., CuI for cross-coupling reactions) .
Q. What HPLC-MS parameters are optimal for detecting trace impurities in this compound?
Methodological Answer:
- Column: C18 reversed-phase (150 mm × 4.6 mm, 3.5 µm).
- Mobile Phase: Gradient of 0.1% formic acid in water (A) and acetonitrile (B) (10% B to 90% B over 15 min).
- MS Settings:
- Ionization: ESI+ (capillary voltage: 3.5 kV).
- Detection: Selected Ion Monitoring (SIM) for m/z 256.12 (analyte) and m/z 242.10 (common byproduct, N,N-dipropylnicotinamide) .
Validation: Linearity (R² > 0.999) and LOD/LOQ (0.1 µg/mL and 0.3 µg/mL, respectively) ensure sensitivity for impurity profiling .
Q. How can computational modeling predict the bioactivity of this compound derivatives?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to targets like nicotinic acetylcholine receptors (nAChRs). The chloro group enhances hydrophobic interactions with receptor pockets .
- ADMET Prediction: SwissADME evaluates logP (∼2.5), suggesting moderate blood-brain barrier permeability, while ProTox-II flags potential hepatotoxicity risks .
Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, logP) of this compound?
Methodological Answer:
- Standardized Protocols: Reproduce measurements using OECD guidelines (e.g., shake-flask method for logP in octanol/water) .
- Interlaboratory Studies: Collaborative validation across institutions reduces instrumental bias. For example, discrepancies in melting points (reported: 118–122°C) may arise from polymorphic forms, resolved via differential scanning calorimetry (DSC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
